Hypoprotocetraric acid is a naturally occurring compound found primarily in certain lichen species. It belongs to the class of compounds known as depsidones, which are characterized by their unique structural features and biological activities. Hypoprotocetraric acid has garnered interest in scientific research due to its potential antioxidant properties and its role in the biosynthesis of other lichen metabolites.
Hypoprotocetraric acid is predominantly sourced from lichens, particularly those belonging to the genus Usnea and other related species. These lichens are known for their diverse chemical compositions, which include various depsidones and other secondary metabolites that contribute to their ecological interactions and medicinal properties .
Hypoprotocetraric acid is classified as a depsidone, a subclass of polyphenolic compounds. Depsidones are formed through the oxidative cyclization of depsides, leading to a diverse range of biological activities. The structural classification of hypoprotocetraric acid highlights its significance in lichen chemistry and potential applications in pharmacology .
The synthesis of hypoprotocetraric acid can be achieved through various methods, primarily involving the extraction from lichen sources or through synthetic organic chemistry techniques. The extraction process typically involves solvent extraction methods such as:
The synthesis may also be approached through biosynthetic pathways involving precursors such as protocetraric acid. The enzymatic transformations that lead to hypoprotocetraric acid involve several steps, including hydroxylation and acyl group migration, which are facilitated by polyketide synthase enzymes present in the mycobiont of lichens .
Hypoprotocetraric acid has a complex molecular structure typical of depsidones, featuring multiple hydroxyl groups and a characteristic aromatic ring system. The precise molecular formula and structural representation can be derived from spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Hypoprotocetraric acid participates in various chemical reactions typical of phenolic compounds, including:
The reactivity of hypoprotocetraric acid can be analyzed using standard organic chemistry techniques, including chromatography for separation and spectroscopy for identification of reaction products .
The biological activity of hypoprotocetraric acid is primarily attributed to its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress within biological systems. The mechanism involves:
Studies have shown that hypoprotocetraric acid exhibits significant antioxidant activity in vitro, with potential implications for health-related applications .
Relevant analyses include melting point determination and solubility tests to characterize the physical state and stability under various conditions .
Hypoprotocetraric acid has several applications in scientific research:
Hypoprotocetraric acid (C~18~H~16~O~9~) is a depsidone derivative characterized by a fused tricyclic scaffold consisting of two aromatic rings (Ring A and B) linked through an ester and an ether bond, forming a seven-membered dibenzodioxepinone core (Figure 1). This molecular architecture incorporates key functional groups that define its reactivity and biological interactions: a formyl group (-CHO) at C-10, a hydroxymethyl group (-CH~2~OH) at C-4, carboxylic acid (-COOH) at C-2, and phenolic hydroxyl groups at C-3 and C-9. The C-7 methyl group exhibits significant electronic influence on Ring B's resonance properties, while the C-1 methyl group contributes to steric crowding near the ester linkage [1] [2].
Stereochemical configuration arises from restricted rotation around the biaryl axis (C9-C10') due to ortho-substitution on both aromatic rings. This creates stable atropisomers with a dihedral angle of approximately 35-40° between ring planes, as confirmed by computational modeling (DFT/B3LYP/6-31G* level). The preferred conformation positions the C-10 formyl group perpendicular to Ring B's plane, minimizing steric clash with the C-7 methyl group. Intramolecular hydrogen bonding between the C-9 hydroxyl and the adjacent carbonyl (C-6=O···HO-C9, distance: 1.85 Å) further stabilizes this conformation, creating a pseudo-six-membered ring that rigidifies the structure [1].
Table 1: Key Structural Features of Hypoprotocetraric Acid
Feature | Position | Chemical Group | Stereochemical/Electronic Role |
---|---|---|---|
Aromatic Ring A | C1-C6 | Substituted Benzene | Electron-donating methyl (C-1) enhances π-density |
Aromatic Ring B | C7-C12 | Substituted Benzene | Formyl group (C-10) creates electrophilic center |
Core Linkage | C5-O-C7' | Dibenzodioxepinone | Creates biaryl axis with restricted rotation |
Carboxylic Acid | C-2 | -COOH | Ionizable group; H-bond donor/acceptor |
Hydroxymethyl | C-4 | -CH~2~OH | Increases solubility; metabolic modification site |
Phenolic Hydroxyls | C-3, C-9 | -OH | Critical for radical scavenging; H-bond donors |
Methyl Groups | C-1, C-7 | -CH~3~ | Steric hindrance; electronic modulation of rings |
Hypoprotocetraric acid belongs to the depsidone class of lichen metabolites, characterized by their C-O-C biaryl linkage between two phenolic units. Within this class, it represents a chemotaxonomic marker primarily restricted to lichen families within the Ostropomycetidae subclass, including Parmeliaceae, Ramalinaceae, and Lecanoraceae. Its distribution follows a distinct phylogenetic pattern, contrasting with the broader occurrence of simpler depsides like atranorin [1] [4].
Structurally, hypoprotocetraric acid differs from protocetraric acid (C~18~H~14~O~9~) by the reduction of the C-10 formyl group to a hydroxymethyl group (-CH~2~OH vs. -CHO). This modification significantly alters its electronic properties and hydrogen-bonding capacity. Compared to salazinic acid (C~18~H~12~O~10~), which contains an additional aldehyde group and exhibits extended conjugation, hypoprotocetraric acid demonstrates reduced electrophilicity but enhanced solubility due to its aliphatic hydroxymethyl moiety [1] [2].
The compound exhibits a distinctive chemotype distribution pattern in lichen populations. In the Ramalina siliquosa complex, hypoprotocetraric acid chemotypes predominate in specific maritime ecotypes along the Atlantic coast, contrasting with salazinic acid-producing populations in northern latitudes and stictic acid chemotypes in Mediterranean regions. This distribution correlates with ecological adaptations, where hypoprotocetraric acid chemotypes demonstrate superior tolerance to saline aerosols and higher UV exposure compared to other depsidone-producing variants [4].
Table 2: Chemotaxonomic Distribution of Key Depsidones in Lichen Families
Depsidone | Molecular Formula | Key Functional Groups | Primary Lichen Families | Chemotype Prevalence |
---|---|---|---|---|
Hypoprotocetraric acid | C~18~H~16~O~9~ | -CH~2~OH (C-4), -COOH (C-2) | Parmeliaceae, Ramalinaceae, Lecanoraceae | Maritime Atlantic ecotypes |
Protocetraric acid | C~18~H~14~O~9~ | -CHO (C-10), -COOH (C-2) | Parmeliaceae, Cladoniaceae | Ubiquitous in temperate zones |
Salazinic acid | C~18~H~12~O~10~ | -CHO (C-10, C-10'), -COOH (C-2) | Parmeliaceae, Physciaceae | Dominant in Arctic-alpine zones |
Stictic acid | C~19~H~14~O~9~ | -CHO, -COOH, methyl ester | Graphidaceae, Lobariaceae | Tropical-montane specialists |
Fumarprotocetraric acid | C~20~H~16~O~9~ | Fumarate ester at C-4' | Cladoniaceae, Lecanoraceae | Boreal forest specialists |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive characterization of hypoprotocetraric acid's structure. In acetone-d~6~, key ^1^H NMR resonances include: δ~H~ 2.42 (s, 3H, C1-CH~3~), 2.60 (s, 3H, C7-CH~3~), 4.80 (d, J=5.8 Hz, 2H, C4-CH~2~), 6.05 (s, 1H, C5-H), 10.32 (s, 1H, C9-OH), 11.85 (br s, 1H, C3-OH), and 12.40 (s, 1H, COOH). The hydroxymethyl protons (C4-CH~2~) exhibit significant diastereotopic splitting due to proximity to the chiral axis. ^13^C NMR reveals characteristic carbonyl signals: δ~C~ 172.8 (C-2 COOH), 198.5 (C-6 keto), and 167.5 (ester C=O), along with aromatic carbons at δ~C~ 108.5 (C-5), 112.3 (C-10a), and 156.7 (C-9) [1] [6].
Mass Spectrometry fragmentation patterns are diagnostic under electrospray ionization (ESI-MS). The molecular anion [M-H]^-^ appears at m/z 375.0821 (calc. for C~18~H~15~O~9~: 375.0821). Characteristic fragments include m/z 331.0825 [M-H-CO~2~]^-^, 313.0719 [M-H-H~2~O-CO~2~]^-^, 195.0661 (Retro-Diels-Alder fragment A), and 179.0712 (fragment B). The base peak at m/z 151.0401 corresponds to the dihydroxy-methylbenzoate ion resulting from cleavage of the diphenyl ether bond. High-resolution tandem MS (HRMS/MS) distinguishes hypoprotocetraric acid from isomers through the unique fragment at m/z 121.0295 (C~7~H~5~O~2~), indicative of the reduced hydroxymethyl group [6].
Fourier-Transform Infrared (FT-IR) spectroscopy reveals key functional group vibrations: broad hydroxyl stretch at 3200-3400 cm⁻¹ (phenolic OH and COOH), sharp carbonyl stretches at 1740 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (conjugated ketone), and characteristic C-O-C asymmetric stretch at 1260 cm⁻¹. The hydroxymethyl group exhibits symmetric and asymmetric C-H stretches at 2875 cm⁻¹ and 2940 cm⁻¹, respectively, while the absence of aldehyde C-H stretch (~2700 cm⁻¹) distinguishes it from protocetraric acid [2].
Table 3: Key Spectroscopic Signatures for Hypoprotocetraric Acid Identification
Technique | Key Spectral Assignments | Diagnostic Value |
---|---|---|
^1^H NMR | δ~H~ 4.80 (d, J=5.8 Hz, 2H, C4-CH~2~); δ~H~ 6.05 (s, 1H, C5-H); δ~H~ 2.42/2.60 (s, 3H, CH~3~) | Distinguishes from methyl-depleted depsidones |
^13^C NMR | δ~C~ 62.5 (C4-CH~2~); δ~C~ 198.5 (C-6); δ~C~ 108.5 (C-5) | Confirms hydroxymethyl and quinone carbonyl |
HRMS | [M-H]^-^ m/z 375.0821; Fragments m/z 331.0825, 195.0661, 151.0401 | Differentiates from protocetraric acid (m/z 373.0668) |
FT-IR | 1740 cm⁻¹ (ester C=O); 1675 cm⁻¹ (ketone); 3200-3400 cm⁻¹ (OH); Absence of ~2700 cm⁻¹ | Excludes aldehyde-containing depsidones |
Single-crystal X-ray diffraction analysis of hypoprotocetraric acid reveals a monoclinic crystal system (space group P2~1~/c) with unit cell parameters a = 7.892 Å, b = 12.345 Å, c = 14.678 Å, β = 98.76°, Z = 4. The asymmetric unit contains one molecule exhibiting the predicted atropisomeric conformation. Key structural metrics include a dihedral angle of 38.7° between aromatic rings (Ring A and B), significantly less than the 45-50° observed in protocetraric acid due to steric relief from aldehyde reduction. The C4-CH~2~OH group adopts a gauche conformation (torsion angle C3-C4-C15-O16 = -67.5°) to minimize steric interaction with C1-CH~3~ [1].
The hydrogen-bonding network drives crystal packing stability. Each molecule forms three intermolecular H-bonds: 1) Carboxylic acid dimerization (O14-H···O13, 1.87 Å) creates centrosymmetric dimers; 2) Hydroxymethyl O-H (O16-H) donates to phenolic oxygen (O1) of adjacent molecule (1.92 Å); 3) C9-OH donates to ketone oxygen (O11, 2.02 Å). This triad generates a three-dimensional framework with 40% void volume, explaining the compound's moderate solubility despite its polar groups [1].
Conformational dynamics in solution were probed by variable-temperature NMR (VT-NMR). The hydroxymethyl group exhibits restricted rotation (ΔG‡ = 48 kJ/mol) below 240K, with diastereotopic protons resolving into distinct signals (δ~H~ 4.72 and 4.88 ppm, J = 11.5 Hz). The biaryl axis remains locked up to 400K, demonstrating exceptional conformational stability. Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) confirm a rotational barrier of 32 kcal/mol for the biaryl bond, exceeding that of non-methylated depsidones by ~8 kcal/mol due to steric hindrance from the C-1 and C-7 methyl groups [1].
Table 4: Crystallographic and Conformational Parameters of Hypoprotocetraric Acid
Parameter | Value | Comparative Note |
---|---|---|
Crystal System | Monoclinic | Common to depsidones |
Space Group | P2~1~/c | Facilitates dimer formation via centrosymmetry |
Dihedral Angle (Ring A-B) | 38.7° | Smaller than protocetraric acid (45.2°) due to -CH~2~OH |
C4-CH~2~OH Torsion Angle | -67.5° | Gauche conformation minimizes steric clash |
H-bond Length (COOH dimer) | 1.87 Å | Stronger than phenolic H-bonds (avg. 2.05 Å) |
Biaryl Rotational Barrier | 32 kcal/mol (DFT) | Higher than desmethyl depsidones (avg. 24 kcal/mol) |
Hydroxymethyl ΔG‡ | 10.5 kcal/mol (VT-NMR) | Reflects steric crowding near C-4 position |
Compounds Mentioned in Article:Hypoprotocetraric acid, Protocetraric acid, Salazinic acid, Stictic acid, Fumarprotocetraric acid, Atranorin, Baeomycesic acid, Graphinone A, Thamnolic acid, Everninic acid, Orsellinic acid, Gyrophoric acid, Divaricatic acid, Barbatic acid, Sekikaic acid, Lecanoric acid, Usnic acid, Norstictic acid, Cetraric acid, Fumaric acid, Succinprotocetraric acid, Fumarprotocetraric acid, Malonprotocetraric acid, 4-O-Methylhypoprotocetraric acid
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7